N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea
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Overview
Description
N’-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethoxy group, and a dimethylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenyl)-2-hydroxyethanol. This intermediate is then reacted with 3-aminophenol to produce the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
N’-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Chlorophenyl)-N,N-dimethylurea:
N’-(3,4-Dichlorophenyl)-N,N-dimethylurea:
Uniqueness
N’-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyethoxy group, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
88444-87-5 |
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Molecular Formula |
C17H19ClN2O3 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
3-[3-[2-(4-chlorophenyl)-2-hydroxyethoxy]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C17H19ClN2O3/c1-20(2)17(22)19-14-4-3-5-15(10-14)23-11-16(21)12-6-8-13(18)9-7-12/h3-10,16,21H,11H2,1-2H3,(H,19,22) |
InChI Key |
KOIRODFJZULDLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OCC(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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